3-Chloro-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide
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Overview
Description
3-Chloro-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide is a complex organic compound featuring a pyrazolo[3,4-D]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This is common for introducing different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups into the molecule .
Scientific Research Applications
3-Chloro-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor
Mechanism of Action
The mechanism of action of 3-Chloro-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine derivatives: These compounds share the core structure and have similar biological activities.
Triazolo[1,5-C]pyrimidine derivatives: These compounds also exhibit significant anticancer properties
Uniqueness
3-Chloro-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H13ClN6O |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
3-chloro-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |
InChI |
InChI=1S/C18H13ClN6O/c19-13-6-4-5-12(9-13)18(26)24-23-16-15-10-22-25(17(15)21-11-20-16)14-7-2-1-3-8-14/h1-11H,(H,24,26)(H,20,21,23) |
InChI Key |
FGDPYFMDZPRTQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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